molecular formula C19H18N4O4S B6575972 7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanylidene-1,9-dihydropurine-2,6-dione CAS No. 303970-83-4

7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanylidene-1,9-dihydropurine-2,6-dione

Cat. No.: B6575972
CAS No.: 303970-83-4
M. Wt: 398.4 g/mol
InChI Key: BFFSRRAKFFTYRB-UHFFFAOYSA-N
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Description

7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanylidene-1,9-dihydropurine-2,6-dione is a member of the class of oxopurines This compound is characterized by its unique structure, which includes a naphthalene moiety linked to a purine base via a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanylidene-1,9-dihydropurine-2,6-dione typically involves multiple steps:

    Formation of the Hydroxypropyl Chain: This step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the hydroxypropyl group.

    Attachment to the Purine Base: The hydroxypropyl-naphthalene intermediate is then reacted with a purine derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxopurine moiety, potentially converting it to a dihydropurine derivative.

    Substitution: The hydroxy group in the hydroxypropyl chain can be substituted with various functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted hydroxypropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool for studying cellular processes and molecular interactions.

Medicine

The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It may be investigated for its effects on various diseases, including cancer and viral infections.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanylidene-1,9-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, affecting DNA and RNA synthesis. It may also interact with enzymes involved in purine metabolism, altering cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-{2-hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione
  • 1-{2-hydroxy-3-(naphthalen-1-yloxy)propylamino}-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Uniqueness

The uniqueness of 7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanylidene-1,9-dihydropurine-2,6-dione lies in its specific structural features, such as the sulfanylidene group and the naphthalene moiety. These features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-22-16-15(17(25)21-18(22)26)23(19(28)20-16)9-13(24)10-27-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,24H,9-10H2,1H3,(H,20,28)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFSRRAKFFTYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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